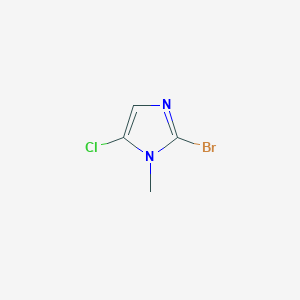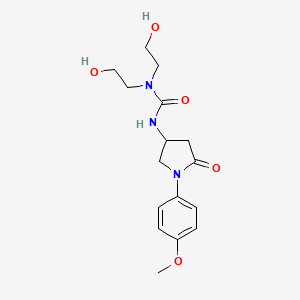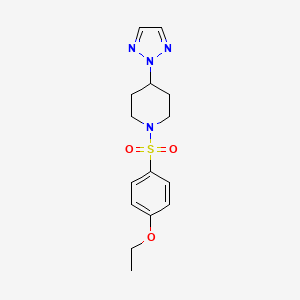![molecular formula C20H21F3N4O4 B2870558 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 338748-63-3](/img/structure/B2870558.png)
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a nitrophenyl group and a trifluoromethylphenyl carbamate moiety, making it a versatile molecule for research and industrial applications.
作用機序
Target of Action
The primary target of this compound is tyrosinase , a key enzyme involved in the synthesis of melanin . Tyrosinases are widely distributed enzymes found in various organisms, including bacteria, fungi, insects, plants, and mammals . They play a crucial role in regulating the synthetic pathway of melanin formation, a process involved in pigmentation and other essential biological functions .
Mode of Action
The compound interacts with tyrosinase, inhibiting its enzymatic activity . Specifically, it exhibits a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM . Enzyme kinetics analysis revealed that the compound displays mixed inhibition of the tyrosinase enzymatic reaction .
Biochemical Pathways
Tyrosinases are the key enzyme that catalyzes the conversion of the substrate tyrosine into the intermediate products l-dopa and o-quinone (dopaquinone), which is further oxidized into eumelanin and pheomelanin through other interrelated enzymatic and non-enzymatic reactions . By inhibiting tyrosinase, the compound disrupts the melanin synthesis pathway, potentially leading to reduced melanin production.
Result of Action
The inhibition of tyrosinase by the compound could lead to a decrease in melanin production. This could have potential applications in treating conditions associated with abnormal melanin production, such as hyperpigmentation disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-nitrophenylpiperazine with ethyl chloroformate to form the intermediate compound. This intermediate is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
4-nitrophenylpiperazine: Shares the nitrophenylpiperazine core but lacks the trifluoromethylphenyl carbamate moiety.
3-(trifluoromethyl)aniline derivatives: Contain the trifluoromethylphenyl group but differ in the piperazine substitution.
Uniqueness
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse research and industrial applications.
特性
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O4/c21-20(22,23)15-2-1-3-16(14-15)24-19(28)31-13-12-25-8-10-26(11-9-25)17-4-6-18(7-5-17)27(29)30/h1-7,14H,8-13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRQZBWVOBHXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-hydroxy-4-methoxyphenyl)formamido]pentanedioic acid](/img/structure/B2870477.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2870479.png)

![2-(2-((4-fluorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2870483.png)
![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid](/img/structure/B2870484.png)
![4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2870486.png)
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870490.png)
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B2870492.png)
![(6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2870493.png)

![(4Z,5Z)-5-[(furan-2-yl)methylidene]-4-[(3-methylphenyl)imino]-1,3-thiazolidin-2-one](/img/structure/B2870495.png)
![N-{[5-(butylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2870496.png)

